

Application Notes and Protocols: Z-360 for Studying Pancreatic Cancer Models

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Compound of Interest		
Compound Name:	Z-360	
Cat. No.:	B1260678	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Z-360**, a potent and orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, in the study of pancreatic cancer. The protocols outlined below are intended to guide researchers in utilizing **Z-360** for both in vitro and in vivo investigations.

Introduction

Z-360 is a novel therapeutic agent primarily investigated for its efficacy in pancreatic cancer treatment, often in combination with standard chemotherapy agents like gemcitabine.[1][2] Its mechanism of action revolves around the blockade of the CCK2/gastrin receptor, which plays a crucial role in tumor growth and pain signaling in pancreatic cancer.[1][2] Research has demonstrated that **Z-360** can enhance the therapeutic effects of gemcitabine and alleviate cancer-induced pain.[1][2]

Mechanism of Action

Z-360 exerts its effects through two primary pathways in the context of pancreatic cancer:

Inhibition of Tumor Growth (in combination with Gemcitabine): Gemcitabine treatment can
paradoxically induce the expression of the CCK2/gastrin receptor and vascular endothelial
growth factor A (VEGFA) in pancreatic cancer cells. VEGFA is a key promoter of



angiogenesis, which is essential for tumor growth and metastasis. **Z-360**, by antagonizing the CCK2/gastrin receptor, effectively suppresses this gemcitabine-induced VEGFA expression, thereby inhibiting tumor progression.[2]

Analgesic Effect in Cancer-Induced Pain: Pancreatic cancer is often associated with severe pain that can be resistant to opioids. Z-360 has been shown to relieve this pain by suppressing the production of interleukin-1β (IL-1β) in the tumor microenvironment.[1][3] This reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in dorsal root ganglia and the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord, both of which are critical steps in the pain signaling cascade.[1]

Data Presentation

The following tables summarize key quantitative data regarding the properties and effects of **Z-360**.

Table 1: Receptor Binding Affinity of **Z-360**

Receptor	K_i_ (nM)
Human CCK2	0.47
Human CCK1	316

Source:[3]

Table 2: In Vivo Effect of **Z-360** on IL-1\beta Production in a Cancer-Induced Pain Model

Treatment Group	IL-1β Protein Level Reduction (%)	Statistical Significance (p-value)
Z-360 (100 mg/kg)	54.3	<0.05

Source:[3]

Experimental Protocols

Methodological & Application





Protocol 1: In Vitro Analysis of **Z-360** on Gemcitabine-Induced VEGFA Expression in Human Pancreatic Cancer Cells

Objective: To determine the effect of **Z-360** on the expression of VEGFA in human pancreatic cancer cell lines treated with gemcitabine.

Materials:

- Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillinstreptomycin
- **Z-360** (stock solution prepared in DMSO)
- Gemcitabine (stock solution prepared in sterile water)
- Reagents for RNA extraction (e.g., TRIzol)
- Reagents for quantitative real-time PCR (qRT-PCR) (e.g., SYBR Green Master Mix)
- Primers for VEGFA and a housekeeping gene (e.g., GAPDH)

Procedure:

- Cell Culture: Culture human pancreatic cancer cells in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Treatment:
 - Once cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of gemcitabine (e.g., 1-10 μM).
 - \circ Simultaneously, treat the cells with **Z-360** at various concentrations (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) as a control. Include a group treated with gemcitabine alone and a



vehicle-only control group.

- Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
- RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.
- qRT-PCR:
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR using SYBR Green Master Mix and primers for VEGFA and the housekeeping gene.
 - \circ Analyze the data using the $\Delta\Delta$ Ct method to determine the relative expression of VEGFA.

Protocol 2: In Vivo Evaluation of **Z-360** in a Pancreatic Cancer Xenograft Model

Objective: To assess the effect of **Z-360**, alone or in combination with gemcitabine, on tumor growth in an orthotopic mouse model of pancreatic cancer.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Human pancreatic cancer cells (e.g., SUIT-2)
- **Z-360** (formulated for oral administration)
- Gemcitabine (formulated for intraperitoneal injection)
- Anesthesia
- Surgical instruments
- · Calipers for tumor measurement

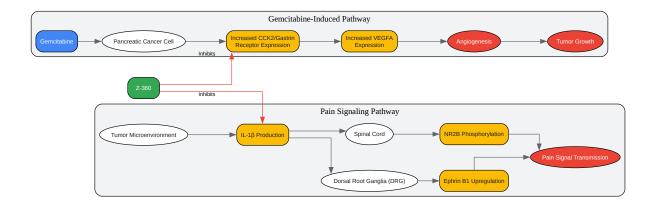
Procedure:



- Cell Preparation: Culture and harvest human pancreatic cancer cells. Resuspend the cells in a suitable medium (e.g., PBS) for injection.
- Orthotopic Implantation:
 - Anesthetize the mice.
 - Make a small incision in the left abdominal flank to expose the spleen.
 - Inject the pancreatic cancer cells into the tail of the spleen. The cells will subsequently seed in the pancreas.
 - Suture the incision.
- Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
- Treatment:
 - Randomize the mice into treatment groups (e.g., vehicle control, **Z-360** alone, gemcitabine alone, **Z-360** + gemcitabine).
 - Administer Z-360 orally (e.g., 100 mg/kg, once daily).[3]
 - Administer gemcitabine via intraperitoneal injection (e.g., at a clinically relevant dose and schedule).
- Data Collection: Continue treatment for a specified period. Monitor tumor volume and the
 general health of the mice. At the end of the study, euthanize the mice and excise the tumors
 for further analysis (e.g., weight, histology, gene expression).
- Data Analysis: Compare the tumor growth rates and final tumor sizes between the different treatment groups to determine the efficacy of Z-360.

Mandatory Visualizations

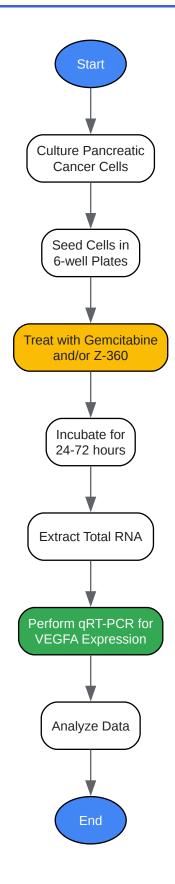




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Caption: **Z-360**'s dual mechanism in pancreatic cancer.

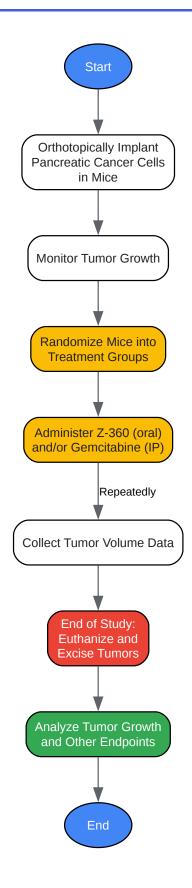




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Caption: In vitro experimental workflow.





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Caption: In vivo experimental workflow.



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References

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